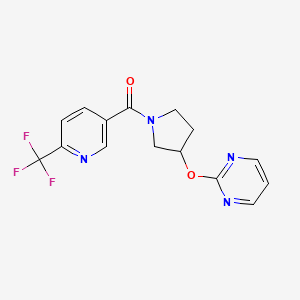
(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone" is an organic molecule characterized by a combination of pyrimidine, pyrrolidine, and pyridine rings. This unique structure confers the compound with distinctive chemical properties, making it valuable in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of "(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone" typically involves the following steps:
Pyrimidine Ring Functionalization:
Pyrrolidine Ring Formation: : The pyrrolidine ring is formed using a cyclization reaction, often facilitated by the presence of a base and a suitable solvent.
Pyridine Ring Modification:
Final Coupling Reaction: : The assembled components are then subjected to a coupling reaction, forming the final compound.
Industrial Production Methods
Industrial-scale production of this compound may involve:
High-pressure reactors for efficient and controlled synthesis.
Automated chromatography systems for purification.
Advanced spectroscopic techniques for quality control and assurance.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Undergoes oxidation to form oxidized derivatives, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction can be achieved using hydrogenation methods, often employing palladium on carbon as a catalyst.
Substitution: : The compound participates in nucleophilic substitution reactions, typically using strong nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: : Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: : Alkyl halides, Alcohols
Major Products
Oxidation Products: : Hydroxylated derivatives
Reduction Products: : Reduced amino and hydroxyl compounds
Substitution Products: : Alkylated or arylated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as an intermediate in organic synthesis.
Serves as a ligand in coordination chemistry.
Biology
Acts as a probe in biochemical assays.
Used in the study of enzyme kinetics and binding interactions.
Medicine
Investigated for potential therapeutic effects due to its unique structure.
Used in drug development studies.
Industry
Employed as a catalyst in various industrial processes.
Used in the synthesis of specialty chemicals.
Wirkmechanismus
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. These interactions are often mediated by hydrogen bonding, van der Waals forces, and hydrophobic interactions. The presence of functional groups such as the pyrimidine and pyridine rings allows for specific binding to active sites, thereby modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
(3-(Pyrimidin-2-yloxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
Uniqueness
The combination of pyrimidine and pyrrolidine rings in "(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone" provides distinct binding properties.
The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, making it particularly valuable in medicinal chemistry.
By analyzing the preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds, we can appreciate the unique attributes of "this compound." This compound continues to play a significant role in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
(3-pyrimidin-2-yloxypyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2/c16-15(17,18)12-3-2-10(8-21-12)13(23)22-7-4-11(9-22)24-14-19-5-1-6-20-14/h1-3,5-6,8,11H,4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXXVHJKFGZWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
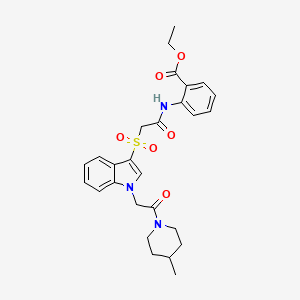
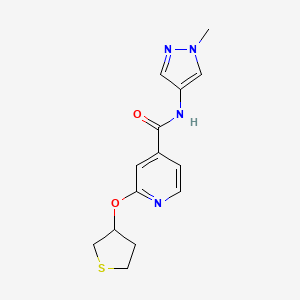

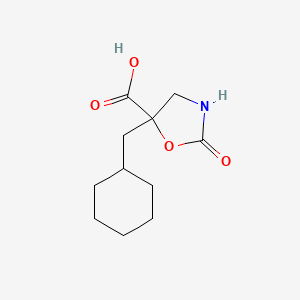
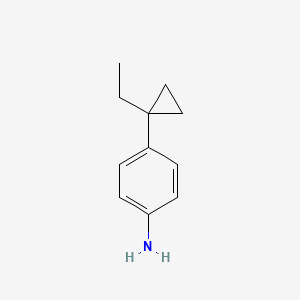
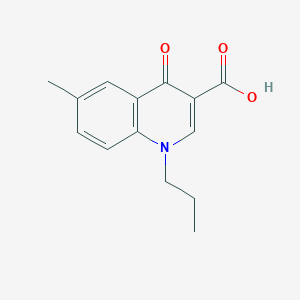
![5-cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2990543.png)
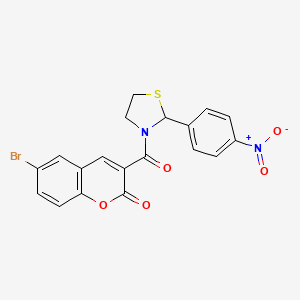
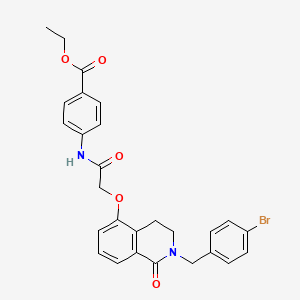
![4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride](/img/structure/B2990548.png)
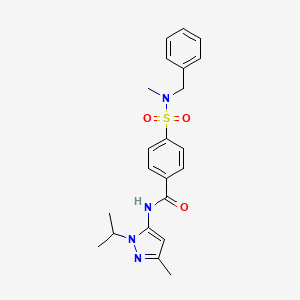
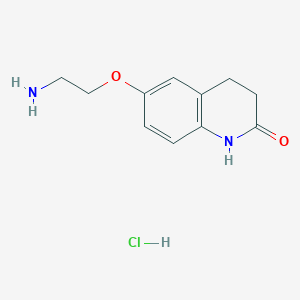
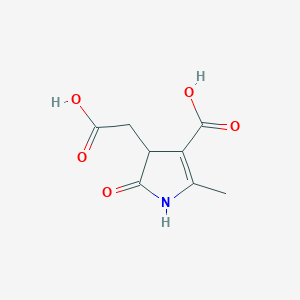
![2-methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2990553.png)
